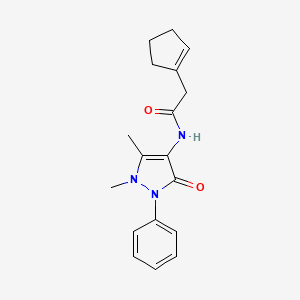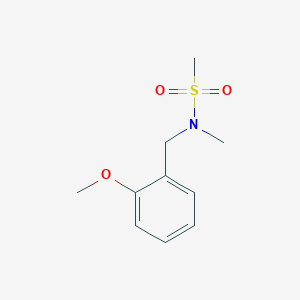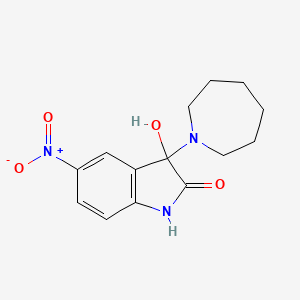
3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
Vue d'ensemble
Description
3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one is 291.12190603 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Pathways : The compound is related to a class of substances that can be synthesized through unique chemical pathways. For example, the synthesis of azepino[1,2-a]indol-6-ones from pyran-2-ones involves base-catalyzed rearrangements demonstrating unique neighboring group participation (Gelmi, Pocar, & Vago, 1993).
Chemical Reactions and Modifications : Studies have shown the potential for chemical modifications and reactions of similar indole derivatives, which could be extrapolated to the chemical . For instance, oxidation of indoles and 1,2-dihydro-3H-indol-3-ones reveals diverse reactivities and potential for further chemical transformation (Desarbre, Savelon, Cornec, & Mérour, 1996).
Potential Biological and Pharmacological Applications
Biological Potency : Similar compounds have been studied for their biological potency. For example, diorganosilicon(IV) complexes of indole-2,3-dione derivatives show promising results as eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).
Pharmacological Potential : Certain indole derivatives have been explored for their pharmacological implications. For example, the study of 2,3,4-trisubstituted-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole derivatives through one-pot three component reactions using organocatalysis opens avenues for potential medicinal applications (Singh, Srivastava, & Samanta, 2012).
Versatility in Applications : Compounds such as 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, closely related to the chemical , have demonstrated a wide range of applications including in medicine, cosmetics, and as dyes. Their multifaceted nature underscores the potential versatility of 3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one in various sectors (Ishani, Isita, & Vijayakumar, 2021).
Propriétés
IUPAC Name |
3-(azepan-1-yl)-3-hydroxy-5-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13-14(19,16-7-3-1-2-4-8-16)11-9-10(17(20)21)5-6-12(11)15-13/h5-6,9,19H,1-4,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKZPJDBFDPZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
![1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B4884669.png)
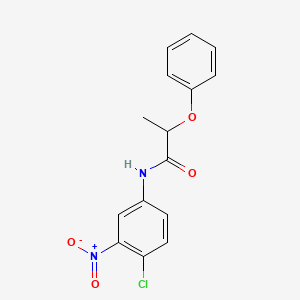
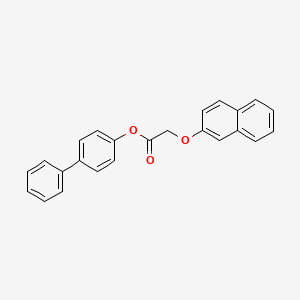
![methyl (4Z)-1,2-dimethyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B4884694.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)
![Benzene, 1,1'-oxybis[4-[(4-chlorophenyl)sulfonyl]-](/img/structure/B4884709.png)
![1-[2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl]propan-1-one;hydrochloride](/img/structure/B4884715.png)

![N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)

